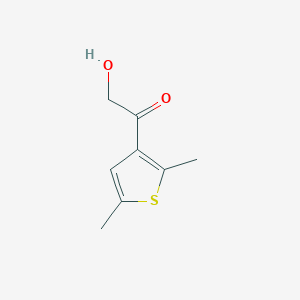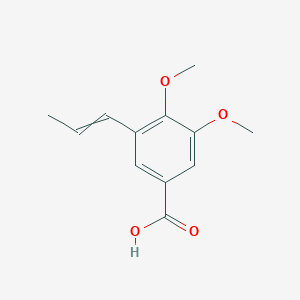
(S)-2-(5-Chloro-2-methoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine is a chiral compound with a piperidine ring substituted at the second position by a 5-chloro-2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-chloro-2-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-methoxybenzaldehyde and (S)-piperidine-2-carboxylic acid.
Formation of Intermediate: The aldehyde group of 5-chloro-2-methoxybenzaldehyde is reacted with (S)-piperidine-2-carboxylic acid under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield (2S)-2-(5-chloro-2-methoxyphenyl)piperidine.
Industrial Production Methods
Industrial production of (2S)-2-(5-chloro-2-methoxyphenyl)piperidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(5-chloro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(5-chloro-2-methoxyphenyl)pyrrolidine
- (2S)-2-(5-chloro-2-methoxyphenyl)morpholine
- (2S)-2-(5-chloro-2-methoxyphenyl)azepane
Uniqueness
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3/t11-/m0/s1 |
Clave InChI |
NLOGRNGKMMVGMQ-NSHDSACASA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)[C@@H]2CCCCN2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11723781.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)




![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)




![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)
![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)

